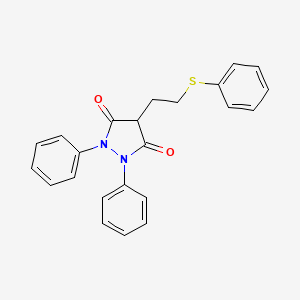

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione

概要

説明

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione is an organic compound that features both a pyrazolidine ring and a phenylthioethyl group

準備方法

The synthesis of 1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione can be achieved through the reaction of phenylthioacetic acid with diphenylhydrazine under suitable conditions. The reaction typically involves the use of a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux, and the product is isolated through crystallization .

化学反応の分析

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the phenylthioethyl group.

Substitution: Nucleophilic substitution reactions can occur at the phenylthioethyl group, where nucleophiles like amines or thiols replace the phenylthio group.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.

科学的研究の応用

Basic Information

- Common Name : 1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione

- CAS Number : 3736-92-3

- Molecular Formula : C23H20N2O2S

- Molecular Weight : 388.48 g/mol

- Density : 1.32 g/cm³

- Boiling Point : 538°C at 760 mmHg

- Flash Point : 279.2°C

Structural Characteristics

The compound features a pyrazolidine ring system with phenyl and thioethyl substituents, contributing to its reactivity and biological activity.

Pharmacological Research

This compound has been investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that pyrazolidine derivatives exhibit anti-inflammatory activity. This compound has been studied for its ability to inhibit cyclooxygenase enzymes, thereby reducing inflammation .

- Antioxidant Activity : The compound has shown promise as an antioxidant, which can help mitigate oxidative stress in biological systems. This property is crucial for developing treatments for diseases linked to oxidative damage .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other pharmaceuticals and chemical compounds:

- Synthesis of Sulfinpyrazone Derivatives : It is used to synthesize sulfinpyrazone and related compounds, which are known for their uricosuric properties and are used in treating gout .

Biochemical Studies

Research has explored the metabolic pathways and human metabolites associated with this compound:

- Metabolism Studies : Investigations into how the body metabolizes this compound reveal insights into its pharmacokinetic properties. Notable metabolites include sulfinpyrazone derivatives that have implications in drug efficacy and safety .

Case Study 1: Anti-inflammatory Effects

A study published in Tetrahedron demonstrated that derivatives of pyrazolidine compounds, including this compound, effectively inhibited the activity of cyclooxygenase enzymes in vitro. These findings suggest a potential pathway for developing new anti-inflammatory drugs.

Case Study 2: Synthesis of Uricosuric Agents

Research conducted by Geigy A.G. highlighted the synthesis of sulfinpyrazone from this compound as a key step in creating effective treatments for gout. The study detailed the reaction conditions and yields obtained during the synthesis process, showcasing its utility in pharmaceutical chemistry .

作用機序

The mechanism of action of 1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The phenylthioethyl group can modulate the compound’s binding affinity to these targets, influencing biological pathways related to inflammation and oxidative stress .

類似化合物との比較

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione can be compared with similar compounds such as:

Phenylbutazone: Both compounds have anti-inflammatory properties, but this compound has a unique phenylthioethyl group that may offer different pharmacological effects.

Sulfinpyrazone: This compound is structurally similar and also used in the treatment of inflammatory conditions

生物活性

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione, commonly referred to as Sulfinpyrazone sulfide or G 25671, is a compound with notable pharmacological properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C23H20N2O2S

- Molar Mass : 388.48 g/mol

- CAS Number : 3736-92-3

- Density : 1.32 g/cm³

- Melting Point : 111.5°C

- Boiling Point : 538°C at 760 mmHg

- Water Solubility : 1.6 g/L

The primary mechanism of action for this compound involves its role as an anti-inflammatory and analgesic agent. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), but with unique structural attributes that may confer additional benefits or side effects.

Pharmacological Effects

- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in various animal models. For instance, studies have demonstrated its efficacy in reducing edema in carrageenan-induced paw edema models.

- Analgesic Properties : Research indicates that it possesses analgesic properties comparable to traditional analgesics like aspirin and ibuprofen. It has been effective in alleviating pain in both acute and chronic settings.

- Cardiovascular Effects : There is evidence suggesting that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing platelet aggregation, which is crucial for preventing thrombotic events .

Case Studies and Research Findings

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, potential side effects include gastrointestinal disturbances and allergic reactions, which are common with many NSAIDs.

特性

IUPAC Name |

1,2-diphenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c26-22-21(16-17-28-20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGXGMUJUXKCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCSC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190808 | |

| Record name | G 25671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3736-92-3 | |

| Record name | 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3736-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | G 25671 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G 25671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | G-25671 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH57G6G6BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfinpyrazone sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of G 25671 in the context of phenylbutazone research?

A1: G 25671 represents a crucial step in understanding the structure-activity relationship of phenylbutazone analogs. Researchers were intrigued by phenylbutazone's anti-inflammatory effects but concerned by its slow metabolism and potential toxicity []. G 25671, with its phenylthioethyl side chain replacing the butyl group of phenylbutazone, exhibited a significantly faster metabolism in humans (3-hour half-life compared to 72 hours for phenylbutazone) []. This discovery highlighted the possibility of tailoring the pharmacokinetic properties of these compounds while potentially retaining therapeutic benefits.

Q2: What is the primary metabolic pathway of G 25671 in humans?

A2: A key metabolic transformation of G 25671 is its oxidation to the sulfoxide derivative, known as sulfinpyrazone []. This conversion was found to be a significant step in G 25671's metabolic pathway in humans. Interestingly, sulfinpyrazone itself exhibits potent uricosuric activity [, ], suggesting that the metabolic conversion of G 25671 plays a crucial role in its overall pharmacological profile.

Q3: How does the uricosuric activity of G 25671 compare to phenylbutazone?

A3: Studies indicate that G 25671 possesses a more pronounced uricosuric effect compared to its predecessor, phenylbutazone []. This observation further underscores the impact of structural modifications on the pharmacological activity of these compounds, paving the way for the development of more targeted therapeutic agents.

Q4: What insights did the study of G 25671 provide regarding the separation of antirheumatic and sodium-retaining properties in phenylbutazone analogs?

A4: Research on G 25671 demonstrated that it exhibited distinct antirheumatic effects similar to phenylbutazone, but crucially, it did not induce significant sodium retention or hemodilution []. This finding marked a breakthrough by demonstrating that the desired antirheumatic properties could be maintained while mitigating the unwanted sodium-retaining effects associated with phenylbutazone. This separation of pharmacological activities opened new avenues for developing safer and more tolerable anti-inflammatory drugs.

Q5: How does the direct antithyroid activity of G 25671 compare to other compounds?

A5: When tested for direct antithyroid activity using the thyroid slice-I131 technique, G 25671 displayed a relatively strong antithyroid effect at a concentration of 0.33 mg/mL []. This activity was comparable to other compounds like phenylbutazone and chlorpromazine, suggesting a potential for interaction with thyroid function that warrants further investigation.

Q6: What novel synthetic approach has been explored for the synthesis of G 25671 and related pyrazolidine-3,5-diones?

A6: Traditional methods for synthesizing pyrazolidine-3,5-diones, like G 25671, often rely on hazardous and expensive hydrazine reagents []. A novel approach using PIDA-mediated oxidative dehydrogenative N-N bond formation from readily available dianilide precursors has been reported []. This method offers a milder, scalable, and potentially more cost-effective route to access G 25671 and similar uricosuric agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。